Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 2-Bromo-5-methylbenzoic Acid: Synthesis, Characterization, and Applications
2-Bromo-5-methylbenzoic acid is a substituted aromatic carboxylic acid that has emerged as a crucial intermediate and building block in various fields, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] Its chemical structure, featuring a carboxylic acid group, a bromine atom, and a methyl group on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations.[1] The strategic placement of the bromine atom at the ortho-position to the carboxylic acid and meta to the methyl group makes it a highly valuable synthon for introducing specific functionalities into larger molecular frameworks. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its core properties, validated synthesis and purification protocols, analytical characterization, key applications, and essential safety protocols.
Part 1: Core Physicochemical & Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. 2-Bromo-5-methylbenzoic acid is a white to off-white crystalline powder under standard conditions.[1][3]
Structural and Molecular Data
The identity of 2-Bromo-5-methylbenzoic acid is defined by its molecular formula, C₈H₇BrO₂ , which corresponds to a precise molecular weight of 215.04 g/mol .[3][4] This value is fundamental for all stoichiometric calculations in reaction planning.
| Property | Value | Source(s) |
| Molecular Weight | 215.04 g/mol | [3][4] |
| Molecular Formula | C₈H₇BrO₂ | [1][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| CAS Number | 6967-82-4 | [1][3] |
| Melting Point | 136-143 °C | [1][3] |
| pKa (Predicted) | 2.92 ± 0.10 | [3][4] |
| Solubility | Slightly soluble in chloroform and methanol | [3][4] |
| SMILES | CC1=CC(=C(C=C1)Br)C(=O)O | [2][3] |
| InChIKey | ZXMISUUIYPFORW-UHFFFAOYSA-N | [2][3] |
Part 2: Synthesis and Purification
The most reliable and high-yield syntheses of 2-Bromo-5-methylbenzoic acid involve the electrophilic aromatic substitution of a substituted toluene precursor. The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity and yield.
Causality in Synthesis: The Rationale for Reagent Selection
The direct bromination of 2-methylbenzoic acid (o-toluic acid) is the most common route.[3] The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The reaction outcome is governed by the interplay of these electronic effects. To achieve high yields of the desired isomer, a robust brominating agent is required. While elemental bromine (Br₂) can be used, modern protocols often favor reagents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in the presence of a strong acid like concentrated sulfuric acid. This combination provides a potent electrophilic bromine source, leading to efficient substitution with reported yields as high as 88%.[5]
Caption: High-yield synthesis workflow for 2-Bromo-5-methylbenzoic acid.
Experimental Protocol: Synthesis via DBDMH
This protocol is adapted from methodologies reporting high yields and is designed for self-validation through clear procedural steps and expected outcomes.[5]
Materials:
-
2-methylbenzoic acid (1.0 eq)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (0.55 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, add 2-methylbenzoic acid (e.g., 15 g, 110.29 mmol) to concentrated H₂SO₄ (e.g., 60 mL). Stir the mixture at room temperature until the solid dissolves.
-
Addition of Brominating Agent: Carefully add DBDMH (e.g., 18.19 g, 60.66 mmol) portion-wise to the solution. Maintain the temperature at or near room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of ice-cold water (e.g., 400 mL) in a large beaker with stirring. A solid precipitate will form.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with water to remove residual acid.
-
Drying: Dry the crude solid under vacuum to obtain the crude product.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol (e.g., at 70 °C).[5] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 2-Bromo-5-methylbenzoic acid.
Part 3: Analytical Characterization & Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A multi-technique approach ensures the highest level of confidence.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography is the standard for determining the purity of the final compound. Commercial suppliers typically guarantee a purity of ≥97%.[1]
-
Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry provides crucial confirmation of the molecular weight. For 2-Bromo-5-methylbenzoic acid, the mass spectrum will exhibit a characteristic pair of peaks at m/z 215 and 217.[5] This pattern is the definitive signature of a compound containing a single bromine atom, arising from the nearly equal natural abundance of its two isotopes (⁷⁹Br and ⁸¹Br).
-
Structural Elucidation (NMR): Nuclear Magnetic Resonance spectroscopy provides detailed structural information. The ¹H NMR spectrum for this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.[5]
Caption: A self-validating Quality Control (QC) workflow for 2-Bromo-5-methylbenzoic acid.
Part 4: Applications in Research and Drug Development
The utility of 2-Bromo-5-methylbenzoic acid stems from its dual functionality. The carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the bromine atom is a versatile handle for carbon-carbon bond formation.
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical agents, streamlining drug development processes.[1][2] For example, it is a precursor for synthesizing fragments like 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which are important in medicinal chemistry.[3]
-
Cross-Coupling Partner: The aryl bromide functionality is ideal for participation in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the precise and efficient construction of complex molecular architectures from simpler precursors.[3]
-
Building Block in Organic Synthesis: Beyond specific named reactions, it is broadly used as a building block for preparing complex target molecules in both academic and industrial research.[1][2][3]
-
Materials Science: The compound can be incorporated into polymer and resin formulations to enhance material properties like thermal stability and mechanical strength.[1][2]
Part 5: Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent. The following information is a summary based on available Safety Data Sheets (SDS).[6][7]
Hazard Identification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
Recommended Precautions:
-
Handling: Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool environment.[6][7] Some suppliers recommend storage at 0-8°C for long-term stability.[1]
References
-
2-Bromo-5-methylbenzoic acid | 6967-82-4. J&K Scientific LLC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 2-Bromo-5-methylbenzoic acid (6967-82-4) for sale [vulcanchem.com]
- 4. 2-BROMO-5-METHYLBENZOIC ACID | 6967-82-4 [chemicalbook.com]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
